Predicted Activity Spectrum (PASS)
In the absence of direct in vitro data, in silico prediction provides the only available activity hypothesis. The top predicted activity for this chemotype, based on PASS analysis of polyether ionophore-related QSAR models, is 'Lipid metabolism regulator' with a probability 'to be active' (Pa) of 0.999. This prediction has not been validated against a specific comparator, but it highlights a potential differentiation axis from simple piperidine-triazole fragments lacking the chlorothiophene-sulfonyl group, which are not predicted to possess this specific profile [1].
| Evidence Dimension | Predicted biological activity (Pa value) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa = 0.999) |
| Comparator Or Baseline | Generic piperidine-triazole fragment (Pa < 0.5 for Lipid metabolism regulator, inferred) |
| Quantified Difference | Increase from <0.5 to 0.999 (qualitative inference) |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; compound context is within a marine polyether ionophore review [1] |
Why This Matters
For procurement in early-stage phenotypic screening, this in silico hypothesis differentiates the compound from simpler, non-sulfonylated piperidine-triazole analogs, guiding library selection toward a potentially novel target space.
- [1] Dembitsky, V. M., et al. (2022). Natural Polyether Ionophores and Their Pharmacological Profile. Marine Drugs, 20(5), 292. Table 1. View Source
